2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile
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Description
Asymmetric Syntheses of Pyrrolidines
The study presented in paper focuses on the synthesis of chiral pyrrolidine synthons, which are valuable intermediates in organic synthesis. The research describes a one-step synthesis of a novel chiral pyrrolidine synthon using benzotriazole, 2,5-dimethoxytetrahydrofuran, and (S)-phenylglycinol, achieving an 80% yield. The crystal structure of the resulting compound was confirmed through X-ray crystallography. This synthon was further reacted with various organometallic reagents to produce chiral 2-substituted and 2,5-disubstituted pyrrolidines.
Synthesis of Pyridinylidene-Propanedinitriles
In paper , researchers synthesized a series of new pyridinylidene-propanedinitriles by reacting N1,N2-diarylamidines with a specific cyclopropenylidene propanedinitrile. The structures of the synthesized compounds were determined using NMR spectroscopy and NOE experiments. This study contributes to the field by providing a method for the synthesis of novel pyridinylidene derivatives, which could have potential applications in various chemical reactions.
Regioselectivity in Cyclization Reactions
The research in paper explores the regioselectivity of reactions between quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds. The reactions produced substituted 2-amino-4-(1-methylpyridinium-3-yl)-4H-pyran iodides with high regioselectivity. The crystal structure of one of the resulting compounds was investigated using X-ray structural analysis, providing insights into the molecular structure of these cyclization products.
Synthesis and Reactions of Multifunctional Pyridine Derivatives
Paper introduces the synthesis of a previously unreported multifunctional pyridine derivative. The compound was synthesized by reacting pyridine-2,6-bis-(3-oxo-3propanenitrile) with dimethylformamide-dimethylacetal (DMF-DMA). This versatile compound was then used to synthesize a variety of heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, and other nitrogen-containing heterocycles. The study provides a new route for the synthesis of complex pyridine-based compounds that could be useful in various chemical applications.
Scientific Research Applications
Synthesis and Structural Characterization
Heavily Substituted 2-Aminopyridines Synthesis : Research has shown that 2-aminopyridines can be elaborated through the displacement of a methylsulfinyl group, indicating a method for synthesizing complex pyridine derivatives which may include structures similar to the specified compound (Teague, 2008).
Novel Pentadentate Ligands : A study reported the synthesis of a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core, which shows how complex nitrogen-containing compounds can be synthesized for potential use in metal complexation (Schmidt, Wiedemann, & Grohmann, 2011).
Heterocyclic Chemistry : The synthesis of heterocyclic compounds through reactions involving dicyanomethylene compounds highlights the potential for creating a variety of biologically active molecules, suggesting applications in developing new therapeutic agents (Hassan, Mourad, & Abou-Zeid, 2008).
Potential Applications
Antimicrobial and Antitumor Activities : Research into 2-arylhydrazononitriles and their derivatives has shown promising antimicrobial and antitumor activities, indicating the potential of such compounds in medical research and treatment strategies (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Electronic and Optical Properties : Studies on organo-electronic chalcone derivatives, including compounds with structural similarities, have investigated their crystal structures and optical properties. Such research highlights the potential use of these compounds in developing materials for electronic and photonic applications (Belahlou et al., 2020).
Electrochromic Polymers : The synthesis and application of electrochromic polymers based on dithienylpyrroles for high-contrast electrochromic devices suggest potential applications in smart windows, displays, and other technologies requiring adjustable transparency or coloration (Su, Chang, & Wu, 2017).
properties
IUPAC Name |
2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-25-12-7-10-19(25)14-21(22(27)17-8-3-2-4-9-17)26-13-6-5-11-20(26)18(15-23)16-24/h2-14H,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLCLJMXJVXATP-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(\C(=O)C2=CC=CC=C2)/N3C=CC=CC3=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile |
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